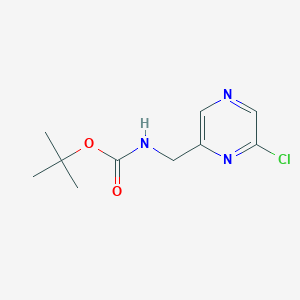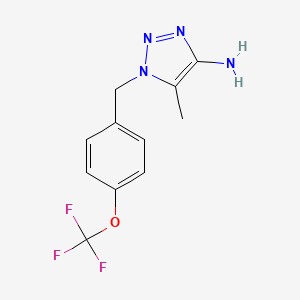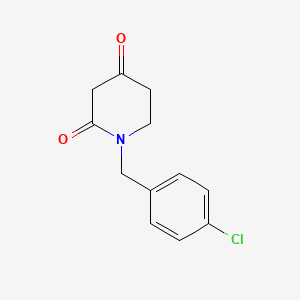
2-甲基-N-(哌啶-3-基)吡啶-3-甲酰胺
描述
Synthesis Analysis
The synthesis of 2-Methyl-N-(piperidin-3-yl)pyridine-3-carboxamide involves specific chemical reactions. While I don’t have access to specific papers on this compound, it’s essential to explore literature related to intra- and intermolecular reactions leading to piperidine derivatives. Researchers have investigated methods such as hydrogenation, cyclization, cycloaddition, annulation, and amination for constructing substituted piperidines .
科学研究应用
抗血管生成和DNA裂解活性
已对2-甲基-N-(哌啶-3-基)吡啶-3-甲酰胺衍生物进行了研究,以探究其抗血管生成性能和DNA裂解能力。利用小鸡胚胎尿囊膜(CAM)模型的研究表明,这些化合物有效地抑制了体内血管形成。此外,它们表现出明显的DNA结合和裂解活性,暗示了由于其抗血管生成和细胞毒性效应的结合,这些化合物可能作为抗癌剂(Kambappa et al., 2017)。
甘氨酸转运蛋白1抑制
已确定2-甲基-N-(哌啶-3-基)吡啶-3-甲酰胺的衍生物为甘氨酸转运蛋白1(GlyT1)的有效抑制剂。这些抑制剂,具有改良的化学结构,表现出强大的GlyT1抑制活性和良好的药代动力学特性,暗示了在神经学研究和治疗中的潜在应用(Yamamoto et al., 2016)。
PCSK9 mRNA翻译抑制
一系列与2-甲基-N-(哌啶-3-基)吡啶-3-甲酰胺密切相关的N-(哌啶-3-基)-N-(吡啶-2-基)哌啶/哌嗪-1-甲酰胺被发现为PCSK9 mRNA翻译的小分子抑制剂。这些化合物表现出改进的PCSK9效力和良好的ADME(吸收、分布、代谢和排泄)特性,为胆固醇管理的新型治疗方法提供了见解(Londregan et al., 2018)。
属性
IUPAC Name |
2-methyl-N-piperidin-3-ylpyridine-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O/c1-9-11(5-3-7-14-9)12(16)15-10-4-2-6-13-8-10/h3,5,7,10,13H,2,4,6,8H2,1H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWDQZDGYEZLRMZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=N1)C(=O)NC2CCCNC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-N-(piperidin-3-yl)pyridine-3-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![ethyl 1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridine-3-carboxylate hydrochloride](/img/structure/B1405878.png)


![2-{4-[(4-Methoxyphenyl)methyl]phenyl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B1405882.png)



![N-[(3-bromo-5-fluorophenyl)methyl]-N-methylcyclopropanamine](/img/structure/B1405887.png)
![Methyl 2-acetamido-3-[4-(4-methylpiperazin-1-yl)phenyl]propanoate](/img/structure/B1405889.png)



![[(4-Bromo-3-fluorophenyl)methyl][(4-methylphenyl)methyl]amine](/img/structure/B1405894.png)